methyl 4-((2-(4-phenyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate
Description
Properties
IUPAC Name |
methyl 4-[2-(4-phenylpyrazol-1-yl)ethylcarbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-26-20(25)17-9-7-16(8-10-17)19(24)21-11-12-23-14-18(13-22-23)15-5-3-2-4-6-15/h2-10,13-14H,11-12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXZLUZXBBRJFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCCN2C=C(C=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthetic Strategies
The molecule’s assembly revolves around three key domains: (1) the methyl 4-carbamoylbenzoate moiety, (2) the ethylenediamine linker, and (3) the 4-phenyl-1H-pyrazole heterocycle. Two dominant approaches emerge from the literature:
Sequential Assembly via Pyrazole-Ethylamine Intermediate
This route prioritizes early-stage construction of the 4-phenylpyrazole group, followed by ethylamine functionalization and final coupling with the benzoate moiety.
Pyrazole Synthesis
The 4-phenyl-1H-pyrazole core is synthesized via cyclocondensation of 1,3-diketones with hydrazine derivatives. For example, 1-phenyl-1,3-propanedione reacts with hydrazine monohydrate in ethanol under reflux to yield 4-phenyl-1H-pyrazole. Typical conditions include:
Ethylamine Functionalization
The pyrazole is then alkylated with 2-bromoethylamine hydrobromide. In a representative procedure:
- Reactants: 4-Phenyl-1H-pyrazole (1 eq), 2-bromoethylamine hydrobromide (1.2 eq)
- Base: K₂CO₃ (2 eq)
- Solvent: DMF, 60°C, 12 h
- Yield: 58% after silica gel chromatography
Carbamoyl Bridge Formation
The ethylamine intermediate is coupled with methyl 4-(isocyanatomethyl)benzoate. Using carbodiimide chemistry:
- Coupling Agent: DCC (1.5 eq)
- Solvent: Dichloromethane, 0°C → room temperature
- Reaction Time: 24 h
- Yield: 72%
Convergent Approach via Suzuki-Miyaura Cross-Coupling
Recent patents highlight boronic acid intermediates for modular assembly. A key example involves coupling a pyrazole-bearing boronic acid with a halogenated benzoate precursor:
Boronic Acid Preparation
(1-Phenyl-1H-pyrazol-4-yl)boronic acid (CAS 1201643-70-0) is synthesized via Miyaura borylation of 4-bromo-1-phenylpyrazole:
Cross-Coupling Reaction
The boronic acid reacts with methyl 4-((2-bromoethyl)carbamoyl)benzoate under Suzuki conditions:
Comparative Analysis of Methodologies
The Suzuki route offers superior yields but requires expensive palladium catalysts. In contrast, the sequential method uses cheaper reagents but suffers from lower efficiency.
Critical Optimization Parameters
Solvent Systems
Industrial-Scale Considerations
Emerging Methodologies
Flow Chemistry Approaches
Microreactor systems enable rapid mixing in exothermic steps (e.g., alkylation), reducing reaction times from 12 h to 45 min.
Biocatalytic Amide Bond Formation
Immobilized lipases (e.g., Candida antarctica Lipase B) show promise for greener carbamoyl couplings, though yields remain suboptimal (≤50%).
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-(4-phenyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Research has indicated that methyl 4-((2-(4-phenyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate exhibits various biological activities:
- Antimicrobial Properties : Studies have shown that pyrazole derivatives can possess antimicrobial activity. Compounds similar to this compound have been investigated for their efficacy against resistant bacterial strains .
- Cancer Research : The compound's structural analogs have been explored as potential inhibitors of cancer cell proliferation. The pyrazole ring is known to interact with various biological targets, making it a candidate for further investigation in oncology .
- Anti-inflammatory Effects : Some derivatives of pyrazole compounds have demonstrated anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases .
Synthesis and Optimization
The synthesis of this compound typically involves:
- Starting Materials : The synthesis often starts with commercially available benzoic acid derivatives and pyrazole intermediates.
- Reactions : Key reactions include carbamoylation and esterification processes to form the desired product. Optimization studies focus on improving yield and purity through various reaction conditions such as temperature, solvent choice, and catalyst use .
- Structure–Activity Relationship (SAR) : Understanding the SAR is crucial for enhancing the biological activity of the compound. Modifications at specific positions on the pyrazole ring or benzoate group can lead to improved potency against targeted biological pathways .
Case Study 1: Antimicrobial Activity
In a study published in PMC, researchers evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound). The results indicated significant activity against Gram-positive bacteria, highlighting its potential as a new antibiotic candidate .
Case Study 2: Cancer Cell Proliferation Inhibition
A study focused on the design and synthesis of novel compounds based on the pyrazole structure found that certain derivatives inhibited cancer cell proliferation in vitro. This compound was included in this series, showing promising results in reducing cell viability in specific cancer lines .
Mechanism of Action
The mechanism of action of methyl 4-((2-(4-phenyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression by binding to their active sites .
Comparison with Similar Compounds
Similar Compounds
- **Methyl 4-((2-(4-chlorophenyl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate
- **Ethyl 4-((2-(4-phenyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate
- **Methyl 4-((2-(4-methyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate
Uniqueness
Methyl 4-((2-(4-phenyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group at the 4-position of the pyrazole ring enhances its binding affinity to certain molecular targets, making it a valuable compound for drug development and other applications .
Biological Activity
Methyl 4-((2-(4-phenyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate, a compound characterized by its pyrazole moiety, has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's biological properties, including its antitumor, anti-inflammatory, and antimicrobial effects, supported by relevant studies and data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 349.4 g/mol |
| CAS Number | 2034326-13-9 |
This compound features a pyrazole ring, which is known for its significant pharmacological potential.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit promising antitumor effects. A study highlighted the potential of various pyrazole compounds in inhibiting cancer cell proliferation. For instance, this compound has shown efficacy against breast cancer cell lines such as MCF-7 and MDA-MB-231. The combination of this compound with doxorubicin demonstrated a synergistic effect, enhancing cytotoxicity compared to doxorubicin alone .
Anti-inflammatory Effects
Pyrazole derivatives have been recognized for their anti-inflammatory properties. In vitro studies have shown that compounds similar to this compound can inhibit pro-inflammatory cytokines. This suggests a mechanism where the compound may modulate inflammatory pathways, potentially useful in treating conditions like arthritis and other inflammatory diseases .
Antimicrobial Activity
This compound also exhibits antimicrobial properties. Studies have reported that pyrazole derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic processes .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer activity of several pyrazole derivatives, including this compound). The results indicated that this compound significantly reduced cell viability in MCF-7 cells by inducing apoptosis through a caspase-dependent pathway. The study utilized various assays, including MTT and flow cytometry, to quantify cell death and confirm the apoptotic mechanism .
Case Study 2: Anti-inflammatory Mechanism
In another investigation focused on anti-inflammatory effects, this compound was tested in a murine model of inflammation. The results showed a marked decrease in edema and inflammatory markers in treated groups compared to controls. This suggests that the compound may inhibit NF-kB signaling pathways, which are crucial in mediating inflammatory responses .
Q & A
Q. What are the recommended synthetic strategies for methyl 4-((2-(4-phenyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate?
Methodological Answer: The synthesis typically involves multi-step organic reactions, including:
- Cyclocondensation : Reacting phenylhydrazine with a β-ketoester (e.g., ethyl acetoacetate) to form the pyrazole core .
- Carbamoyl Coupling : Introducing the carbamoyl group via reaction of 4-(chlorocarbonyl)benzoate derivatives with 2-(4-phenyl-1H-pyrazol-1-yl)ethylamine under anhydrous conditions .
- Esterification : Final methylation using dimethyl sulfate or methanol under acidic catalysis to yield the methyl ester .
Key Considerations : Use inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates, and monitor reaction progress via TLC or HPLC.
Q. How can structural characterization be performed for this compound?
Methodological Answer:
- X-ray Crystallography : Resolve the 3D structure to confirm substituent geometry (e.g., pyrazole ring orientation relative to the benzoate group) .
- Spectroscopy :
- Mass Spectrometry (HRMS) : Validate molecular weight (C₂₀H₁₈N₃O₃) and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s bioactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and binding affinity with biological targets .
- Molecular Docking : Simulate interactions with enzymes (e.g., cyclooxygenase-2) to identify key binding residues and guide structural modifications .
Example : Pyrazole ring substitution with electron-withdrawing groups (e.g., -CF₃) may enhance binding to hydrophobic enzyme pockets .
Q. How do structural variations in analogous compounds affect bioactivity?
Methodological Answer: Compare bioactivity data from structurally similar compounds (see table below):
Contradiction Analysis : While tetrazole derivatives show anticonvulsant activity, pyrazole-carbamoyl hybrids may prioritize anti-inflammatory or antimicrobial pathways due to carbamoyl’s hydrogen-bonding potential .
Q. What experimental precautions are critical for handling this compound?
Methodological Answer:
- Storage : Keep in airtight containers at –20°C to prevent ester hydrolysis; avoid exposure to moisture or direct sunlight .
- Safety Protocols :
Data Contradictions and Resolutions
Q. Why do solubility discrepancies arise in polar vs. nonpolar solvents?
Methodological Answer:
- Observed Data : The compound shows moderate solubility in DMSO (~10 mg/mL) but poor solubility in water (<0.1 mg/mL) due to its hydrophobic pyrazole and aromatic groups .
- Resolution : Use co-solvents (e.g., 10% DMSO in PBS) for in vitro assays. Micellar encapsulation (e.g., with Poloxamer 407) can enhance aqueous dispersion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
